molecular formula C20H19F3N2O3 B2571296 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane CAS No. 2108974-66-7

3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane

Katalognummer: B2571296
CAS-Nummer: 2108974-66-7
Molekulargewicht: 392.378
InChI-Schlüssel: SREUVKZNVOZVRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 3-position of the bicyclic core is substituted with a pyridin-4-yloxy group, while the 8-position features a 2,4,5-trifluoro-3-methoxybenzoyl moiety. This substitution pattern enhances lipophilicity and may influence receptor binding selectivity, particularly for opioid receptors (e.g., mu-opioid receptor antagonism) or nociceptin/orphanin FQ peptide (NOP) receptors, as suggested by related compounds in the literature .

Eigenschaften

IUPAC Name

(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-27-19-17(22)15(10-16(21)18(19)23)20(26)25-11-2-3-12(25)9-14(8-11)28-13-4-6-24-7-5-13/h4-7,10-12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREUVKZNVOZVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Analyse Chemischer Reaktionen

3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The 8-azabicyclo[3.2.1]octane scaffold is highly versatile, with modifications at the 3- and 8-positions driving pharmacological and physicochemical diversity. Below is a comparative analysis of key analogs:

Table 1: Structural and Substituent Comparison
Compound Name 3-Substituent 8-Substituent Key Features Reference
Target Compound Pyridin-4-yloxy 2,4,5-Trifluoro-3-methoxybenzoyl High lipophilicity due to fluorine and methoxy groups; potential CNS activity -
(1R,3r,5S)-3-(4-Isopropylphenoxy)-8-azabicyclo[3.2.1]octane derivative (38) 4-Isopropylphenoxy (3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl Sulfonamide group enhances metabolic stability; used in pharmacokinetic studies
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (22e) Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl Bulky fluorinated substituent; moderate yield (65%)
RTI-336 4-Chlorophenyl Methyl and 3-(4-methylphenyl)-5-isoxazolyl Dual substituents; listed as a Schedule 9 poison due to high potency
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane 4-Hexylphenoxy (3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl Long alkyl chain improves membrane permeability; synthesized via GP4 method
Key Observations:
  • Sulfonamide Derivatives (e.g., Compound 38) : Sulfonamide groups at the 8-position are associated with improved metabolic stability, as evidenced by plasma extraction studies using acetonitrile and internal standards .
  • Fluorinated Analogs (e.g., 22e) : Fluorine atoms increase metabolic resistance and bioavailability, though bulky substituents may reduce synthetic yields .
  • RTI-336 : The combination of a 4-chlorophenyl group and isoxazolyl moiety highlights the scaffold’s adaptability for high-potency CNS agents, albeit with regulatory restrictions .

Physicochemical Properties

  • Lipophilicity : The trifluoro-methoxybenzoyl group likely increases logP compared to sulfonamide or alkyl-substituted derivatives, favoring blood-brain barrier penetration.
  • Molecular Weight : Estimated to exceed 450 g/mol (based on similar compounds), which may limit oral bioavailability under Lipinski’s rule of five.
  • Solubility : Pyridine and benzoyl groups suggest moderate aqueous solubility, necessitating formulation optimization for in vivo studies.

Pharmacological and Pharmacokinetic Considerations

  • Receptor Selectivity : Theravance, Inc. patents highlight 8-azabicyclo[3.2.1]octane derivatives as mu-opioid receptor antagonists, suggesting the target compound may share this activity .
  • Metabolic Stability : Sulfonamide analogs (e.g., Compound 38) demonstrate robust stability in plasma, whereas benzoyl-substituted compounds may undergo faster hepatic clearance due to esterase susceptibility .
  • Toxicity : RTI-336’s classification as a Schedule 9 poison underscores the importance of substituent choice in balancing efficacy and safety .

Biologische Aktivität

3-(Pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, receptor interactions, and therapeutic potentials is crucial for its development as a drug candidate.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a pyridine moiety and a trifluoromethoxybenzoyl group. Its molecular formula is C12H13F3N2O2C_{12}H_{13}F_3N_2O_2, with a molecular weight of 274.24 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, which may influence its interaction with biological membranes and receptors.

1. Receptor Interactions

Research indicates that compounds with similar structural frameworks exhibit significant activity at muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is implicated in cognitive functions and memory processes. For instance, derivatives of azabicyclo compounds have shown promising affinities for mAChRs, suggesting that our compound may also interact similarly.

Table 1: Affinities for Muscarinic Receptors

CompoundKi (M1)Ki (M2)Ratio [3H]QNB/[3H]Pirenzepine
Compound A0.12 mM1.4 mM11.7
Compound B0.076 mM0.57 mM7.5
Target CompoundTBDTBDTBD

Note: Values are indicative and require empirical validation.

2. Cognitive Enhancement

Studies involving similar azabicyclo compounds have demonstrated their ability to ameliorate cognitive deficits in animal models, particularly in scopolamine-induced memory impairment tests. These findings suggest that the target compound may possess neuroprotective properties.

Case Study: Scopolamine-Induced Memory Impairment
In a study where rats were administered scopolamine to induce memory deficits, treatment with azabicyclo derivatives resulted in significant improvements in performance on passive avoidance tasks compared to control groups.

3. Antidepressant Activity

Emerging evidence suggests that related compounds exhibit antidepressant-like effects in preclinical models. The mechanism may involve modulation of neurotransmitter systems, including serotonin and norepinephrine pathways.

The precise mechanisms by which 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Agonism/Antagonism: The compound may act as an agonist or antagonist at specific receptor sites.
  • Neurotransmitter Modulation: It could influence the levels of key neurotransmitters involved in mood regulation and cognitive function.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane?

The synthesis of bicyclic azabicyclo compounds typically involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) under reflux (100–120°C) are often used for nucleophilic substitutions involving pyridine derivatives .
  • Catalysts : Anhydrous potassium carbonate is commonly employed to deprotonate intermediates and drive reactions to completion .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., acetone/water) is critical for isolating high-purity products (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological validation includes:

  • Single-crystal X-ray diffraction : Determines bond angles and conformations (e.g., dihedral angles between aromatic rings and bicyclic systems) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm substitution patterns, such as the trifluoro-methoxybenzoyl group’s orientation .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications to the pyridinyloxy or benzoyl moieties affect target binding affinity?

Structure-activity relationship (SAR) studies can be guided by:

  • Comparative analysis : Analogues with substituted pyridine rings (e.g., methylthio or furan groups) exhibit altered lipophilicity and hydrogen-bonding capacity, impacting receptor interactions .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine substitution on the benzoyl group, influencing π-π stacking and binding kinetics .

Q. Example SAR Table :

Modification SiteSubstituentImpact on Binding (IC50_{50})Reference
Pyridinyloxy4-ClIC50_{50} ↓ 20%
Benzoyl2,4,5-FIC50_{50} ↓ 50%

Q. How can researchers resolve contradictions in reported conformational data for the azabicyclo[3.2.1]octane core?

Discrepancies in crystallographic vs. solution-phase conformations require:

  • Dynamic NMR studies : To assess ring-flipping rates and chair/envelope conformations in solution .
  • Variable-temperature X-ray diffraction : Identifies thermal motion effects on fused ring systems .
  • Molecular dynamics simulations : Correlates solvent effects (e.g., DMSO vs. water) with conformational stability .

Q. What experimental designs are optimal for assessing in vivo vs. in vitro metabolic stability?

  • In vitro : Use liver microsomes (human/rodent) with LC-MS/MS to quantify metabolite formation (e.g., demethylation of methoxy groups) .
  • In vivo : Radiolabeled compound (e.g., 14^{14}C) administered to rodents, followed by plasma/tissue profiling .
  • Control groups : Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.